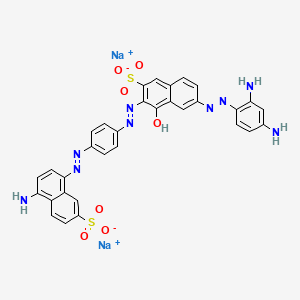
Disodium 3-((4-((4-amino-7-sulphonatonaphthyl)azo)phenyl)azo)-6-((2,4-diaminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium 3-((4-((4-amino-7-sulphonatonaphthyl)azo)phenyl)azo)-6-((2,4-diaminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate is a useful research compound. Its molecular formula is C32H23N9Na2O7S2 and its molecular weight is 755.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Disodium 3-((4-((4-amino-7-sulphonatonaphthyl)azo)phenyl)azo)-6-((2,4-diaminophenyl)azo)-4-hydroxynaphthalene-2-sulphonate, commonly known as Direct Black 9 (C.I. 31565), is a synthetic azo dye that has garnered attention due to its complex structure and potential biological implications. This article reviews the biological activity of this compound, focusing on its metabolic pathways, potential toxicological effects, and relevant case studies.
- Molecular Formula : C32H23N9Na2O7S2
- Molecular Weight : 755.69 g/mol
- CAS Number : 8003-62-1
- EINECS Number : 229-081-2
Metabolism and Biological Activity
Azo dyes, including this compound, undergo reductive cleavage in vivo to release aromatic amines. This metabolic process is facilitated by various enzymes in the liver and intestinal flora. The cleavage products can exhibit significant biological activity, including mutagenicity and carcinogenicity.
Key Metabolic Pathways
- Enzymatic Reduction : Azo dyes are metabolized by enzymes such as cytochrome P450s and NAD(P)H quinone oxidoreductase, leading to the formation of potentially harmful amines .
- Intestinal Microflora Role : Bacterial strains in the human gut can reduce azo compounds to amines, which may then be absorbed into systemic circulation .
- Carcinogenic Potential : Many azo dyes have been classified as Group 2B (possibly carcinogenic to humans) by the International Agency for Research on Cancer (IARC), raising concerns about long-term exposure .
Toxicological Studies and Case Reports
Numerous studies have assessed the toxicological effects of this compound:
Case Studies
- Textile Industry Exposure : Workers in textile manufacturing have reported increased incidences of bladder cancer associated with prolonged exposure to azo dyes, including Direct Black 9. The metabolites formed from these dyes are suspected carcinogens.
- Environmental Impact : Studies have shown that wastewater from dyeing processes containing Disodium 3-(...) can lead to environmental contamination, affecting aquatic life due to the bioaccumulation of toxic metabolites.
属性
CAS 编号 |
6409-25-2 |
|---|---|
分子式 |
C32H23N9Na2O7S2 |
分子量 |
755.7 g/mol |
IUPAC 名称 |
disodium;3-[[4-[(4-amino-7-sulfonatonaphthalen-1-yl)diazenyl]phenyl]diazenyl]-6-[(2,4-diaminophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |
InChI |
InChI=1S/C32H25N9O7S2.2Na/c33-18-2-11-29(27(35)14-18)40-38-21-3-1-17-13-30(50(46,47)48)31(32(42)24(17)15-21)41-37-20-6-4-19(5-7-20)36-39-28-12-10-26(34)23-9-8-22(16-25(23)28)49(43,44)45;;/h1-16,42H,33-35H2,(H,43,44,45)(H,46,47,48);;/q;2*+1/p-2 |
InChI 键 |
SKCORUWBHQSGDM-UHFFFAOYSA-L |
规范 SMILES |
C1=CC(=CC=C1N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-])N=NC4=C(C=C5C=CC(=CC5=C4O)N=NC6=C(C=C(C=C6)N)N)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















